(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-hydroxybenzylidene)propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-hydroxybenzylidene)propanehydrazide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a benzimidazole moiety linked to a hydrazide group through a propylene chain, with a hydroxybenzylidene substituent. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-hydroxybenzylidene)propanehydrazide typically involves a multi-step process:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Hydrazide Formation: The benzimidazole derivative is then reacted with a hydrazine derivative to form the corresponding hydrazide.
Condensation with 4-Hydroxybenzaldehyde: The final step involves the condensation of the hydrazide with 4-hydroxybenzaldehyde under basic conditions to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-hydroxybenzylidene)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The imine bond can be reduced to form the corresponding amine.
Substitution: The benzimidazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated benzimidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-hydroxybenzylidene)propanehydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
The compound has shown potential as a bioactive molecule, with studies indicating its ability to interact with various biological targets. It has been investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine
In medicinal chemistry, this compound is explored for its therapeutic potential. Its ability to inhibit specific enzymes and receptors makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
In the industrial sector, (E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-hydroxybenzylidene)propanehydrazide can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-hydroxybenzylidene)propanehydrazide involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety can bind to the active site of enzymes, inhibiting their activity. The hydroxybenzylidene group can interact with cellular receptors, modulating signal transduction pathways. These interactions lead to the compound’s biological effects, such as antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-(2-hydroxyphenyl)benzimidazole share the benzimidazole core and exhibit similar biological activities.
Hydrazide Derivatives: Compounds such as isoniazid, a well-known antitubercular drug, contain the hydrazide functional group and demonstrate similar reactivity.
Uniqueness
(E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-hydroxybenzylidene)propanehydrazide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both benzimidazole and hydroxybenzylidene moieties allows for diverse interactions with biological targets, enhancing its potential as a therapeutic agent.
Properties
IUPAC Name |
3-(benzimidazol-1-yl)-N-[(E)-(4-hydroxyphenyl)methylideneamino]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c22-14-7-5-13(6-8-14)11-19-20-17(23)9-10-21-12-18-15-3-1-2-4-16(15)21/h1-8,11-12,22H,9-10H2,(H,20,23)/b19-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKVEKNKHHDPLE-YBFXNURJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCC(=O)NN=CC3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=CN2CCC(=O)N/N=C/C3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.